molecular formula C21H21N3O3 B353213 Methyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate CAS No. 912889-78-2

Methyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate

Cat. No.: B353213
CAS No.: 912889-78-2
M. Wt: 363.4g/mol
InChI Key: ZWPKPAQFUSSKRZ-UHFFFAOYSA-N
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Description

Methyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate is a complex organic compound that features a benzimidazole core linked to a pyrrolidinone ring and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Attachment of the pyrrolidinone ring: The benzimidazole intermediate is then reacted with a suitable pyrrolidinone derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the methylphenyl group: The final step involves the alkylation of the pyrrolidinone nitrogen with a methylphenyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, which may reduce the pyrrolidinone ring to a pyrrolidine.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyrrolidinone rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Pyrrolidine derivatives.

    Substitution: Alkylated or acylated benzimidazole or pyrrolidinone derivatives.

Scientific Research Applications

Methyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate involves its interaction with specific molecular targets. The benzimidazole core can mimic the structure of nucleotides, allowing it to bind to DNA or RNA and interfere with their function. The pyrrolidinone ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like albendazole and omeprazole, which also feature a benzimidazole core and are used for their antiparasitic and anti-ulcer properties, respectively.

    Pyrrolidinone derivatives: Compounds such as piracetam, which is used as a nootropic agent.

Uniqueness

Methyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate is unique due to its combination of a benzimidazole core with a pyrrolidinone ring and a methylphenyl group. This unique structure allows it to interact with a broader range of biological targets and exhibit a wider array of biological activities compared to simpler benzimidazole or pyrrolidinone derivatives.

Properties

IUPAC Name

methyl 2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-14-7-9-16(10-8-14)23-12-15(11-19(23)25)21-22-17-5-3-4-6-18(17)24(21)13-20(26)27-2/h3-10,15H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPKPAQFUSSKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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